Dibenzyl trisulfide

Catalog No.
S526708
CAS No.
6493-73-8
M.F
C14H14S3
M. Wt
278.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibenzyl trisulfide

CAS Number

6493-73-8

Product Name

Dibenzyl trisulfide

IUPAC Name

(benzyltrisulfanyl)methylbenzene

Molecular Formula

C14H14S3

Molecular Weight

278.5 g/mol

InChI

InChI=1S/C14H14S3/c1-3-7-13(8-4-1)11-15-17-16-12-14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

UXDMWYANCHMSJX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

DTS; Dibenzyl trisulfide;

Canonical SMILES

C1=CC=C(C=C1)CSSSCC2=CC=CC=C2

The exact mass of the compound Benzyl trisulfide is 278.0258 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 709944. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dibenzyl trisulfide (DBTS) is a symmetrical organosulfur compound characterized by a reactive trisulfide core flanked by benzyl groups. In industrial and laboratory procurement, DBTS is primarily sourced as a controlled sulfur-atom donor, an advanced anti-wear lubricant additive precursor, and a biologically active natural product derivative [1]. Its defined melting point and favorable solubility in organic solvents provide a distinct processability advantage over bulk inorganic sulfur, while its thermodynamically labile central sulfane sulfur enables reactivity profiles—such as mild sulfur transfer and persulfide generation—that are entirely inaccessible to standard disulfides [2].

Attempting to substitute DBTS with its closest structural analog, dibenzyl disulfide (DBDS), or bulk elemental sulfur (S8) fundamentally compromises both synthetic and biological workflows. DBDS lacks the central, thermodynamically labile sulfane sulfur, rendering it incapable of direct sulfur atom transfer or spontaneous persulfide generation upon reaction with cellular thiols [1]. Conversely, while elemental sulfur is a cheap sulfurizing agent, it suffers from poor organic solubility and requires harsh thermal activation, leading to uncontrolled polysulfide chain lengths and extensive side reactions [2]. Procurement of exact DBTS is mandatory when mild, stoichiometric sulfur delivery, precise H2S release kinetics, or specific radical-trapping antioxidant activation is required.

Cytotoxic Efficacy and Kinase Inhibition in Oncology Models

In pharmacological evaluations against cancer cell lines, DBTS functions as a targeted inhibitor of the MAPK ERK1/ERK2 pathway and the C-terminal kinase domain of RSK1, leading to cellular apoptosis. Comparative structural studies indicate that this antiproliferative activity is strictly dependent on the trisulfide linkage; the corresponding disulfide (DBDS) lacks the necessary reactivity to induce equivalent kinase dephosphorylation and subsequent cytotoxicity[1].

Evidence DimensionMAPK ERK1/ERK2 pathway inhibition and cytotoxicity
Target Compound DataActive inhibition leading to apoptosis
Comparator Or BaselineDibenzyl disulfide (DBDS) (Lacks equivalent kinase inhibition potency)
Quantified DifferenceStructural dependency on the trisulfide bond for active RSK1/ERK1/2 modulation
ConditionsIn vitro cancer cell models (e.g., prostate, breast, pancreatic)

For procurement in oncology drug discovery, DBTS provides the necessary structural pharmacophore for MAPK pathway inhibition that is absent in standard disulfides.

Controlled Persulfide Generation and H2S Release Kinetics

DBTS reacts rapidly with intracellular thiols such as glutathione to form reactive persulfide intermediates, releasing H2S in a sustained manner. Unlike sodium hydrosulfide (NaSH), which releases a massive, immediate, and often toxic bolus of HS-, DBTS provides a controlled release profile. DBDS cannot undergo this specific thiol-mediated persulfide generation pathway due to the absence of the central sulfane sulfur [1].

Evidence DimensionH2S release profile and persulfide intermediate formation
Target Compound DataSustained H2S release via persulfide intermediates
Comparator Or BaselineNaSH (Immediate toxic bolus) / DBDS (No persulfide generation)
Quantified DifferenceControlled, physiologically relevant release vs. instantaneous bolus
ConditionsPhysiological pH, presence of biological thiols (e.g., GSH, Cysteine)

Researchers studying gasotransmitter signaling must procure DBTS to avoid the acute toxicity artifacts associated with inorganic sulfide salts.

Activation into High-Kinetics Radical-Trapping Antioxidants

In the context of lubricant additive formulation, DBTS is readily oxidized to dibenzyl trisulfide-1-oxide. Kinetic studies on hydrocarbon autoxidation demonstrate that this 1-oxide species traps peroxyl radicals with an inhibition rate constant of 1.5 x 10^4 M^-1 s^-1, which is quantitatively comparable to hindered phenols like BHT (1.4 x 10^4 M^-1 s^-1). Unoxidized disulfides and their derivatives lack this rapid radical-trapping capability [1].

Evidence DimensionPeroxyl radical inhibition rate constant
Target Compound Data1.5 x 10^4 M^-1 s^-1 (as 1-oxide)
Comparator Or BaselineBHT (approx. 1.4 x 10^4 M^-1 s^-1) / DBDS (negligible unactivated RTA activity)
Quantified DifferenceEquivalent performance to industrial standard BHT; distinct functional advantage over standard disulfides
ConditionsHydrocarbon autoxidation model (styrene/cumene co-autoxidation)

Formulators of advanced lubricants and anti-wear fluids should specify DBTS as a precursor to achieve oxidation-activated radical trapping that matches industry-standard phenolic antioxidants.

Stoichiometric Sulfur Atom Transfer in Organometallic Synthesis

DBTS functions as an effective, mild sulfur atom transfer reagent, successfully converting W(IV) complexes to W(VI)S species under controlled conditions. Its thermodynamic sulfur donor strength falls optimally between Ph3AsS and SPh3SbS. This allows for precise, stoichiometric sulfurization at ambient or slightly elevated temperatures, avoiding the harsh thermal activation and intractable polysulfide byproducts associated with elemental sulfur (S8) [1].

Evidence DimensionReaction temperature and byproduct formation for metal sulfurization
Target Compound DataMild conditions (ambient to moderate), stoichiometric transfer
Comparator Or BaselineElemental sulfur (S8) (Requires high heat, yields mixed polysulfides)
Quantified DifferenceElimination of harsh thermal activation requirements and reduction of polysulfide byproducts
ConditionsSynthesis of transition metal sulfido complexes (e.g., Tungsten IV to VI)

For scale-up organometallic synthesis, DBTS provides improved process safety and product purity compared to bulk elemental sulfur.

Gasotransmitter and Persulfide Signaling Research

DBTS is a targeted choice for biological assays requiring sustained, thiol-triggered H2S release, avoiding the acute toxicity of NaSH [1].

Advanced Anti-Wear Lubricant Formulation

DBTS serves as an additive precursor in high-performance lubricants, where in-situ oxidation converts it into a potent radical-trapping antioxidant capable of matching BHT performance [2].

Mild Organometallic Sulfurization

DBTS is selected for the synthesis of transition metal sulfido complexes where elemental sulfur causes over-sulfurization or requires incompatible thermal activation [3].

Natural Product Anticancer Drug Development

As the active cytotoxic principle of Petiveria alliacea, DBTS is utilized as a benchmark for investigating MAPK ERK1/2 pathway inhibition in oncology models [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Exact Mass

278.02576397 Da

Monoisotopic Mass

278.02576397 Da

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C8U5BEF9RN

Other CAS

6493-73-8

Wikipedia

Trisulfide, bis(phenylmethyl)

Dates

Last modified: 08-15-2023
1: Yagdi Efe E, Mazumder A, Lee JY, Gaigneaux A, Radogna F, Nasim MJ, Christov C, Jacob C, Kim KW, Dicato M, Chaimbault P, Cerella C, Diederich M. Tubulin-binding anticancer polysulfides induce cell death via mitotic arrest and autophagic interference in colorectal cancer. Cancer Lett. 2017 Dec 1;410:139-157. doi: 10.1016/j.canlet.2017.09.011. Epub 2017 Sep 21. PubMed PMID: 28943451.
2: Gutierrez RMP, Hoyo-Vadillo C. Anti-inflammatory Potential of Petiveria alliacea on Activated RAW264.7 Murine Macrophages. Pharmacogn Mag. 2017 Jul;13(Suppl 2):S174-S178. doi: 10.4103/pm.pm_479_16. Epub 2017 Jul 11. PubMed PMID: 28808377; PubMed Central PMCID: PMC5538151.
3: Murray J, Picking D, Lamm A, McKenzie J, Hartley S, Watson C, Williams L, Lowe H, Delgoda R. Significant inhibitory impact of dibenzyl trisulfide and extracts of Petiveria alliacea on the activities of major drug-metabolizing enzymes in vitro: An assessment of the potential for medicinal plant-drug interactions. Fitoterapia. 2016 Jun;111:138-46. doi: 10.1016/j.fitote.2016.04.011. Epub 2016 Apr 20. PubMed PMID: 27105957.
4: Lowe HI, Facey CO, Toyang NJ, Bryant JL. Specific RSK kinase inhibition by dibenzyl trisulfide and implication for therapeutic treatment of cancer. Anticancer Res. 2014 Apr;34(4):1637-41. PubMed PMID: 24692692.
5: Williams LA. Life's immunity as a normal distribution function: philosophies for the use of dibenzyl trisulphide in immunity enhancement and life extension. West Indian Med J. 2010 Oct;59(5):455. PubMed PMID: 21473388.
6: Pepple DJ, Richards AA, Lowe DA, Reid WA, Younger NO, Williams LA. In vitro erythrocytic membrane effects of dibenzyl trisulfide, a secondary metabolite of Petiveria alliacea. Fitoterapia. 2010 Dec;81(8):1113-6. doi: 10.1016/j.fitote.2010.07.006. Epub 2010 Jul 11. PubMed PMID: 20627119.
7: Williams LA, Barton EN, Kraus W, Rösner H. Implications of dibenzyl trisulphide for disease treatment based on its mode of action. West Indian Med J. 2009 Nov;58(5):407-9. PubMed PMID: 20441056.
8: Sharma PR, Shanmugavel M, Saxena AK, Qazi GN. Induction of apoptosis by a synergistic lignan composition from Cedrus deodara in human cancer cells. Phytother Res. 2008 Dec;22(12):1587-94. doi: 10.1002/ptr.2511. PubMed PMID: 19067377.
9: Williams LA, Rosner H, Levy HG, Barton EN. A critical review of the therapeutic potential of dibenzyl trisulphide isolated from Petiveria alliacea L (guinea hen weed, anamu). West Indian Med J. 2007 Jan;56(1):17-21. PubMed PMID: 17621839.
10: An H, Zhu J, Wang X, Xu X. Synthesis and anti-tumor evaluation of new trisulfide derivatives. Bioorg Med Chem Lett. 2006 Sep 15;16(18):4826-9. Epub 2006 Jul 7. PubMed PMID: 16828553.
11: Williams LA, Rösner H, Möller W, Conrad J, Nkurunziza JP, Kraus W. In vitro anti-proliferation/cytotoxic activity of sixty natural products on the human SH-SY5Y neuroblastoma cells with specific reference to dibenzyl trisulphide. West Indian Med J. 2004 Sep;53(4):208-19. PubMed PMID: 15622673.
12: Cotton FA, Schmid G. Mononuclear Molybdenum(IV) Complexes with Two Multiply Bonded Chalcogen Ligands in Trans Configuration and Chelating Biphosphine Ligands. Inorg Chem. 1997 May 21;36(11):2267-2278. PubMed PMID: 11669860.

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